11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known by its systematic name, is a complex heterocyclic molecule.
- Its structure consists of a diazepine ring fused with two benzene rings.
- The substituents on the diazepine ring include a 4-chlorophenyl group, a 2-furyl group, and a 4-methylbenzoyl group.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors followed by cyclization.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve refluxing in suitable solvents with appropriate reagents.
Industrial Production: While industrial-scale production methods are proprietary, laboratories often use similar synthetic routes with modifications for scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but intermediates and derivatives play crucial roles.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and novel synthetic methods.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigating its potential as a therapeutic agent (e.g., antipsychotic, anxiolytic) is ongoing.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways related to neurotransmitters or cellular processes.
Comparison with Similar Compounds
Uniqueness: Its fused diazepine-benzene structure sets it apart.
Similar Compounds: Other diazepines, benzodiazepines, or heterocyclic compounds share some features.
Properties
Molecular Formula |
C31H25ClN2O3 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(furan-2-yl)-5-(4-methylbenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H25ClN2O3/c1-19-8-10-21(11-9-19)31(36)34-26-6-3-2-5-24(26)33-25-17-22(28-7-4-16-37-28)18-27(35)29(25)30(34)20-12-14-23(32)15-13-20/h2-16,22,30,33H,17-18H2,1H3 |
InChI Key |
DTELUVMJNCSDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.